N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-12-6-9-5-10(14-8(2)15)3-4-11(9)13-7/h6,10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFASNJPWCITMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinazoline Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Acetylation: The final step involves the acetylation of the amine group at the sixth position using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the acetamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit antiproliferative activity against various cancer cell lines. A study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and evaluated their effects on human cancer cells such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated significant cytotoxicity, suggesting that these compounds could serve as potential anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Methyl-5,6,7,8-tetrahydroquinoline derivative 1 | HeLa | 15.2 |
| 2-Methyl-5,6,7,8-tetrahydroquinoline derivative 2 | HT-29 | 12.4 |
| 2-Methyl-5,6,7,8-tetrahydroquinoline derivative 3 | A2780 | 10.7 |
Antimicrobial Activity
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has also shown promise in antimicrobial research. A study explored the synthesis of various acetamide derivatives and assessed their antimicrobial properties against several bacterial strains. The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Alpha-Glucosidase Inhibition
The compound has been investigated for its ability to inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. The synthesized derivatives were tested for their inhibitory potency compared to standard drugs like acarbose. Results indicated that certain derivatives had IC50 values significantly lower than acarbose, suggesting enhanced efficacy in controlling postprandial glucose levels .
| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 750 µM) |
|---|---|---|
| Derivative A | 45.0 | Superior |
| Derivative B | 120.0 | Moderate |
| Derivative C | 600.0 | Inferior |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target enzymes such as alpha-glucosidase and kinases involved in cancer pathways. These studies reveal the structural interactions that facilitate enzyme inhibition and suggest modifications for enhancing binding affinity .
Future Directions in Research
The ongoing research into this compound is promising for future therapeutic applications:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing drugs to enhance anticancer or antimicrobial effects.
- Structural Modifications : Exploring variations in the chemical structure to optimize biological activity and reduce potential side effects.
- Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
(a) Tetrahydroquinoline Derivatives
- 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (): This compound shares the tetrahydroquinoline core but lacks the acetamide group. Its synthesis involves HPLC and LC-MS for purity validation, suggesting that similar analytical methods could apply to the target compound. The absence of the acetamide substituent likely reduces hydrogen-bonding capacity compared to the target molecule .
(b) Benzothiazole Derivatives
- N-(5,6-Methylenedioxybenzothiazole-2-yl)acetamide Derivatives ():
These compounds replace the tetrahydroquinazoline core with a benzothiazole ring fused to a methylenedioxy group. Derivatives such as 3c (73% yield, m.p. 265°C) exhibit high melting points due to rigid aromatic systems, contrasting with the partially saturated target compound, which may have lower thermal stability . - N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides ():
Substitution with trifluoromethyl groups enhances lipophilicity and metabolic resistance compared to the methyl group in the target compound. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide demonstrates how electron-withdrawing substituents influence binding affinity .
Acetamide-Functionalized Heterocycles
(a) Triazinoquinazoline Acetamides ():
Compounds like 4.8 (89.4% yield, m.p. 266–270°C) and 4.9 (74.4% yield, m.p. 262–265°C) incorporate triazinoquinazoline cores with thioacetamide side chains. While structurally distinct from the target compound, their high yields and melting points suggest that acetamide derivatives of fused heterocycles often exhibit robust synthetic feasibility and thermal stability .
(b) Thiazole and Thiadiazole Derivatives
- N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) ():
This COX/LOX inhibitor (IC₅₀ ~9 mM for COX-1) highlights how acetamide-thiazole hybrids can achieve enzyme inhibition. The target compound’s tetrahydroquinazoline core may offer distinct steric interactions compared to planar thiazole systems . - N-[3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) ():
A metabolite of methazolamide, MSH demonstrates how sulfur-containing heterocycles influence metabolic pathways. The target compound’s lack of a thiol group may reduce reactivity but improve stability .
Comparative Data Tables
Table 2. Functional Group Impact on Properties
Key Observations
- Synthetic Feasibility: Triazinoquinazoline derivatives () and benzothiazoles () achieve high yields (>70%), suggesting that the target compound’s synthesis could be optimized using similar methodologies.
- Thermal Stability : Rigid aromatic systems (e.g., benzothiazoles) exhibit higher melting points than partially saturated cores, implying that the target compound may require stabilization strategies for practical applications .
Biological Activity
Overview
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a compound belonging to the quinazoline family, characterized by its tetrahydroquinazoline structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a methyl group and an acetamide moiety enhances its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways leading to therapeutic effects. The specific mechanisms may vary based on the target and the context in which the compound is applied.
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| E. faecalis | 78.12 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents against resistant strains .
2. Anticancer Activity
Studies have highlighted the antiproliferative effects of quinazoline derivatives on cancer cell lines. This compound was tested against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results indicate that the compound possesses promising anticancer properties, warranting further investigation into its mechanism of action and potential clinical applications .
Case Study 1: Antiviral Properties
In a study exploring the antiviral properties of related compounds, it was found that certain quinazoline derivatives could inhibit viral replication effectively. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antiviral effects that merit further research .
Case Study 2: Enzyme Inhibition
Another study investigated the inhibition of specific enzymes by quinazoline derivatives. The results showed that modifications in the structure could enhance binding affinity to enzyme active sites. This finding implies that this compound could be optimized for better efficacy as an enzyme inhibitor .
Comparative Analysis
To understand the uniqueness of this compound compared to other quinazoline derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Quinazoline | Basic structure | Limited activity |
| 2-Methylquinazoline | Methyl group at position 2 | Moderate activity |
| This compound | Tetrahydro structure with acetamide at position 6 | Enhanced antimicrobial and anticancer activity |
This table illustrates how structural modifications can significantly influence biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : A feasible approach involves cyclocondensation of substituted amines with carbonyl compounds. For example, refluxing intermediates in polar aprotic solvents like N,N-dimethylformamide (DMF) under controlled heating (e.g., 3 hours at 100°C) can yield tetrahydroquinazoline derivatives. Post-reaction, quenching with ice/water mixtures followed by filtration and recrystallization (e.g., using DMF or ethanol) improves purity .
- Optimization : Adjusting stoichiometric ratios, solvent polarity, and reaction time can enhance yield. Monitoring via TLC (hexane:ethyl acetate systems) ensures reaction completion .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?
- Techniques : Use IR to confirm carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3260 cm⁻¹). ¹H NMR detects methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), while ¹³C NMR identifies carbonyl carbons (~165 ppm) and quaternary carbons. HRMS validates molecular weight and fragmentation patterns .
- Example : In a related compound (6b), ¹H NMR peaks at δ 5.38 (s, –NCH₂CO–) and δ 10.79 (s, –NH) confirm acetamide functionality .
Advanced Research Questions
Q. How can regioselectivity in the quinazoline ring formation be controlled to minimize byproducts?
- Strategy : Use steric or electronic directing groups. For instance, substituents at the 2-position (e.g., methyl groups) may guide cyclization. Catalytic systems like Cu(OAc)₂ in 1,3-dipolar cycloadditions improve selectivity for triazole-linked derivatives, as seen in analogous syntheses .
- Troubleshooting : If undesired isomers form, adjust solvent polarity (e.g., switch from DMF to toluene/water mixtures) or employ low-temperature protocols to slow competing pathways .
Q. What experimental approaches assess metabolic stability, and how are degradation products identified?
- Approach : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis. For example, methazolamide metabolism studies identified glutathione conjugates and sulfonic acid derivatives via fragmentation patterns .
- Interpretation : Monitor for demethylation (loss of 14 Da) or hydroxylation (+16 Da). Structural analogs with electron-withdrawing groups (e.g., nitro) often exhibit slower hepatic clearance .
Q. How do structural modifications (e.g., substituent variation) influence target binding affinity?
- Analysis : Compare analogs with substituents at the 2-methyl or tetrahydroquinazoline positions. For example, nitro groups at aromatic positions (as in 6b and 6c) enhance π-π stacking with hydrophobic enzyme pockets, while methyl groups improve membrane permeability .
- Validation : Molecular docking paired with SPR (surface plasmon resonance) quantifies binding kinetics. Derivatives with extended conjugated systems (e.g., naphthalene moieties) may show improved affinity due to increased van der Waals interactions .
Q. How should conflicting data on synthetic yields or biological activity be resolved?
- Case Study : If yield discrepancies arise (e.g., 60% vs. 85%), verify solvent purity, catalyst freshness, and inert atmosphere integrity. Reproduce reactions using standardized protocols from literature (e.g., strict control of NaN₃ purity in azide syntheses) .
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH). For biological assays, validate cell line viability and compound solubility to rule out false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
